molecular formula C11H9NO2 B1271894 4-(1H-Pyrrol-1-yl)benzoic acid CAS No. 22106-33-8

4-(1H-Pyrrol-1-yl)benzoic acid

Cat. No.: B1271894
CAS No.: 22106-33-8
M. Wt: 187.19 g/mol
InChI Key: NLSIIPKSANRIGS-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)benzoic acid is a heterocyclic aromatic compound that features a pyrrole ring attached to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrrol-1-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with pyrrole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

    Catalyst: Palladium(0) complex

    Base: Potassium carbonate or sodium carbonate

    Solvent: Dimethylformamide (DMF) or toluene

    Temperature: 80-120°C

    Reaction Time: 12-24 hours

The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

Scientific Research Applications

4-(1H-Pyrrol-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-(1H-Pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial cell wall synthesis and folate metabolism, respectively. The compound binds to the active sites of these enzymes, disrupting their normal function and leading to antibacterial and antitubercular effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
  • 4-(4-Pyridyl)benzoic acid
  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 4-Mercaptobenzoic acid

Uniqueness

4-(1H-Pyrrol-1-yl)benzoic acid is unique due to its combination of a pyrrole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSIIPKSANRIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371949
Record name 4-(1H-Pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22106-33-8
Record name 4-(1H-Pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Pyrrol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 4-(1H-Pyrrol-1-yl)benzoic acid derivatives act as antifungal agents?

A: Research suggests that 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid, a derivative of this compound, exhibits antifungal activity by inhibiting the enzyme Benzoate 4-Monooxygenase (CYP53). [] CYP53 enzymes are essential for fungal survival, particularly in phenolic detoxification processes, and lack homologous counterparts in higher eukaryotes. This characteristic makes them attractive targets for antifungal drug development. Virtual screening studies identified 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid as a potential inhibitor of CYP53, suggesting its potential as a starting point for novel antifungal drug discovery. []

Q2: Has this compound demonstrated any interactions with cancer-related proteins?

A: Research indicates that a derivative of this compound, specifically 2-hydroxy-3,5-diiodo-4-(1H-pyrrol-1-yl)benzoic acid, can bind to the Y220C mutant of the tumor suppressor protein p53. [] This specific p53 mutation is commonly found in various human cancers. While the exact functional consequences of this interaction remain unclear, the study highlights the potential of this compound derivatives to interact with proteins relevant to cancer development. Further investigation is necessary to fully comprehend the implications of this interaction for potential therapeutic applications.

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